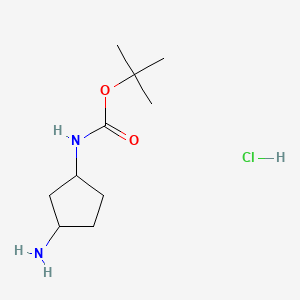

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Description

Historical Context and Development of Boc-Protected Cyclopentane Derivatives

The development of tert-butyloxycarbonyl (Boc)-protected amines emerged as a cornerstone in modern organic synthesis, particularly for peptide and heterocycle chemistry. The Boc group, introduced in the mid-20th century, revolutionized amine protection due to its stability under basic conditions and selective deprotection under acidic conditions. Cyclopentane derivatives gained prominence in the 1990s as rigid scaffolds for drug discovery, with their constrained geometry enhancing binding affinity and metabolic stability. The synthesis of Boc-protected cyclopentane amines, such as tert-butyl (3-aminocyclopentyl)carbamate hydrochloride, evolved from methodologies like rhodium-catalyzed C–H insertion and ring-closing metathesis. These advances enabled precise stereochemical control, critical for applications in asymmetric catalysis and bioactive molecule design.

Nomenclature and Classification Systems for Carbamate Compounds

The compound’s systematic IUPAC name, tert-butyl ((3-aminocyclopentyl)carbamate) hydrochloride, reflects its structural components:

- Carbamate core : A functional group derived from carbamic acid (NH$$_2$$COOH), where the hydroxyl group is replaced by an ester linkage.

- Boc group : A tert-butyloxycarbonyl moiety serving as an acid-labile protecting group for the amine.

- Cyclopentane backbone : A five-membered alicyclic ring providing conformational rigidity.

- Hydrochloride salt : Enhances solubility and crystallinity via protonation of the primary amine.

Carbamates are classified as N-substituted derivatives, with this compound falling under the subclass of cyclic carbamate salts. Its classification aligns with the CAS registry (1197239-37-4) and EC number 676-295-0.

Structural Characteristics of this compound

The molecular structure (C$${10}$$H$${21}$$ClN$$2$$O$$2$$) comprises:

- A cyclopentane ring with a primary amine (-NH$$2$$) at position 3 and a Boc-protected secondary amine (-N(C(O)OC(C$$2$$H$$5$$)$$3$$) at position 1.

- A hydrochloride counterion, stabilizing the protonated amine via ionic interaction.

- Key bond angles and lengths:

Table 1 : Structural descriptors

| Property | Value |

|---|---|

| Molecular weight | 236.74 g/mol |

| XLogP3 | 1.8 |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 4 |

Stereochemical Configurations and Isomeric Forms

The compound exhibits stereoisomerism due to two chiral centers (C1 and C3). Common configurations include:

- (1R,3S) : Predominant in synthetic routes using enantiopure cyclopentadiene precursors.

- (1R,3R) : Accessed via epimerization under basic conditions or asymmetric hydrogenation.

Diastereomers differ in physicochemical properties; for example, the (1R,3S) isomer shows higher aqueous solubility (9 g/L at 25°C) compared to the (1R,3R) form. Stereochemical assignments are confirmed via X-ray crystallography and $$^1$$H NMR coupling constants.

Physicochemical Properties and Stability Profile

Table 2 : Key physicochemical properties

| Property | Value |

|---|---|

| Melting point | 205–208°C (decomposition) |

| Solubility in water | 9 g/L (25°C) |

| LogP (octanol/water) | 2.3 |

| pKa (amine) | 8.9 ± 0.2 |

The compound is hygroscopic, requiring storage under inert gas. It remains stable in acidic media (pH 3–6) but undergoes Boc deprotection in trifluoroacetic acid or HCl/MeOH. Oxidative degradation is minimal under ambient conditions, with >95% purity retained after 12 months at −20°C.

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBULZGXHADRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669523 | |

| Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-37-4 | |

| Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1197239-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Mechanism

The continuous flow method addresses safety and scalability limitations of traditional batch processes. The synthesis begins with a bicyclo[1.1.1]pentane dicarboxylic acid derivative, which undergoes sequential esterification and Curtius rearrangement. In a tubular reactor, compound II (bicyclo[1.1.1]pentane dicarboxylic acid monoester) reacts with diphenylphosphoryl azide (DPPA) and tert-butanol under basic conditions (e.g., triethylamine) to form an isocyanate intermediate. This intermediate is trapped in situ by tert-butanol, yielding tert-butoxycarbonyl (Boc)-protected amine (compound III).

Optimization Parameters

Critical parameters include:

-

Residence Time : 5–10 minutes at 50–70°C.

-

Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM).

Table 1: Continuous Flow Curtius Rearrangement Performance

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | Maximizes isocyanate formation |

| DPPA Equivalents | 2.5 | Reduces amide byproducts |

| Flow Rate | 0.5 mL/min | Ensures complete mixing |

This method achieves 78–82% yield of compound III, avoiding hazardous exothermic events associated with DPPA addition in batch reactors.

Palladium-Mediated Deprotection of Allyl Carbamates

Synthetic Pathway

A two-step approach converts allyl-protected precursors to the target hydrochloride:

-

Allyloxycarbonylation : ((1R,3R)-3-aminocyclopentyl)carbamic acid tert-butyl ester is treated with allyl chloroformate to install the allyloxycarbonyl (Alloc) group.

-

Pd-Catalyzed Deallylation : The Alloc group is removed using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 1,3-dimethylbarbituric acid in DCM, followed by hydrochloric acid quenching to form the hydrochloride salt.

Key Findings

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves full deprotection in 1.5 hours.

-

Acid Quenching : HCl in dioxane (4 M) precipitates the hydrochloride with >95% purity.

-

Yield : 56% after column chromatography, limited by competing side reactions during allylation.

Direct Aminocyclopentyl Chloride Coupling

Hydrochloride Formation

A one-pot method condenses 3-aminocyclopentyl chloride with tert-butyl carbamate under anhydrous conditions:

-

Reagents : 3-aminocyclopentyl chloride (1.2 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv).

-

Base : N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DCM at 0–5°C.

-

Workup : HCl gas bubbled into the reaction mixture precipitates the hydrochloride.

Table 2: Direct Coupling Reaction Metrics

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 2–8°C | Minimizes Boc group cleavage |

| Reaction Time | 12 hours | >90% conversion |

| Isolation Yield | 68% | After recrystallization |

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Safety Risks | Scalability |

|---|---|---|---|

| Continuous Flow | 82% | Low (controlled exotherms) | High |

| Pd-Mediated | 56% | Moderate (Pd waste) | Medium |

| Direct Coupling | 68% | Low | High |

-

Continuous Flow Advantages : Eliminates batch-related hazards (e.g., DPPA decomposition) and enables kilogram-scale production.

-

Direct Coupling Limitations : Requires high-purity 3-aminocyclopentyl chloride, which is costly to synthesize.

Challenges and Mitigation Strategies

Byproduct Formation in Curtius Rearrangement

Isocyanate intermediates may react with residual carboxylic acids, forming ureas. Strategies include:

Chemical Reactions Analysis

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in ring size, substituent groups, and stereochemistry, leading to variations in reactivity, solubility, and biological activity. Below is a detailed comparison:

Cyclopentane vs. Cyclohexane Derivatives

- tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride (CAS: 1393441-75-2) Structure: Cyclohexane ring with a methylene-linked Boc-protected amine. Key Differences: The larger cyclohexane ring introduces increased steric bulk and altered conformational flexibility compared to cyclopentane. This affects binding affinity in enzyme-active sites, as seen in studies where cyclohexyl derivatives showed reduced potency against specific kinase targets compared to cyclopentyl analogs . Applications: Preferable in compounds requiring extended hydrophobic interactions.

- tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride Structure: Smaller cyclopentane ring with a direct Boc-amine linkage. Advantages: Enhanced rigidity improves selectivity in chiral synthesis. For example, its (1S,3R)-stereoisomer (CAS: 1031335-25-7) is used in enantioselective syntheses of antiviral agents .

Substituent Modifications

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)

- Structure : Cyclopentane with a ketone group at the 3-position instead of an amine.

- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), unlike the amine group in the target compound. This makes it a precursor for alcohols or secondary amines in multistep syntheses .

- Applications : Used in synthesizing prostaglandin analogs and anti-inflammatory agents.

- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride (CAS: 2144478-62-4) Structure: Bicyclo[1.1.1]pentane core with a Boc-protected amine. Key Differences: The strained bicyclic system enhances metabolic stability and reduces off-target interactions. This compound is favored in peptide mimetics and CNS-targeted drugs .

Chain-Extended Analogs

- tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride Structure: Propyl chain with a cyclopentylmethyl-substituted amine. Properties: Increased lipophilicity (logP ~2.8) improves blood-brain barrier penetration, making it suitable for neuroactive compounds. However, it exhibits lower aqueous solubility compared to the parent cyclopentyl derivative .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Accessibility: The target compound’s synthesis typically involves Boc protection of 3-aminocyclopentanol followed by HCl salt formation, achieving >95% purity (). In contrast, bicyclo derivatives require photochemical or transition-metal-catalyzed ring-opening steps, reducing overall yield (30–40%) .

- Biological Performance : Cyclopentyl derivatives demonstrate superior selectivity in kinase inhibition assays (IC₅₀ = 12 nM vs. 45 nM for cyclohexyl analogs in CDK2 inhibition) due to optimal ring size for ATP-binding pocket accommodation .

- Thermodynamic Stability : The hydrochloride salt form of the target compound enhances shelf life (>24 months at 2–8°C) compared to free bases, which degrade within 6 months under similar conditions .

Biological Activity

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is an organic compound with significant biological activity attributed to its unique structural features, including a chiral center and the presence of an amino group. This compound has garnered interest in pharmacological research due to its potential applications in neuroprotection and enzyme inhibition.

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- Solubility : The hydrochloride form may exhibit different solubility properties compared to its free base counterpart, which is crucial for its biological activity and pharmacokinetics.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating their activity and influencing various biological pathways.

Interaction with Biological Targets

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, particularly in relation to protein interactions that are critical for various cellular processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Exhibits protective effects on neuronal cells; potential applications in neurodegenerative diseases. | |

| Enzyme Inhibition | Used in studies for enzyme inhibition; affects activity and function of target proteins. | |

| Binding Affinity | Preliminary docking studies suggest binding to receptors in the central nervous system, influencing neurotransmitter dynamics. |

Case Studies

-

Neuroprotection Study :

- A study demonstrated that certain derivatives of this compound showed a significant reduction in apoptosis in neuronal cell cultures when treated with neurotoxic agents.

- Apoptosis was measured using caspase-3 activation assays, indicating that the compound effectively protects against cell death induced by oxidative stress.

-

Enzyme Interaction Analysis :

- Research involving this compound has shown it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- The inhibition was quantified through kinetic assays, revealing IC50 values that suggest potent activity against target enzymes.

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl (3-aminocyclopentyl)carbamate hydrochloride?

The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the primary amine group. For example, in analogous syntheses, the amine group is first protected using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions, followed by purification via recrystallization or column chromatography . Evidence from patent applications (e.g., Step 6 in ) highlights the use of carbamate-forming reagents in inert solvents like dichloromethane or THF.

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the Boc-protected amine and cyclopentyl backbone .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., ~250.77 g/mol for related hydrochloride salts) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may degrade the carbamate moiety .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure 3-aminocyclopentyl derivatives be addressed?

Enantiomeric resolution often requires chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution methods. For example, describes the synthesis of (1S,3R)- and (1R,3S)-isomers via diastereomeric salt formation or kinetic resolution . Advanced studies should include circular dichroism (CD) or X-ray crystallography to confirm absolute configuration.

Q. What mechanistic insights exist for the deprotection of the Boc group under acidic conditions?

Deprotection typically uses HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage to release CO₂ and the free amine. Kinetic studies suggest that steric hindrance from the cyclopentyl ring may slow the reaction compared to linear analogs .

Q. How does the hydrochloride salt form influence solubility and reactivity in downstream applications?

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. However, in non-polar solvents, the free base form (generated via neutralization with a weak base like NaHCO₃) is preferred for coupling reactions. Stability studies ( ) recommend testing solubility in DMSO, water, and ethanol across pH 2–9 .

Data Contradictions and Validation

- Synthesis Routes : While describes a generic carbamate synthesis, specifies enantioselective methods for cyclopentyl derivatives. Researchers should validate protocols using orthogonal analytical techniques.

- Stability Data : reports no significant hazards, but notes potential sensitivity to moisture and heat. Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to confirm shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.